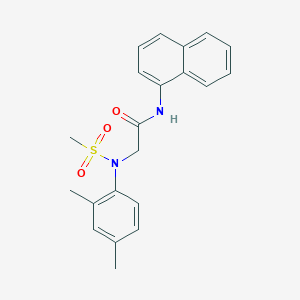
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide, also known as DMS-10, is a compound that has gained attention in recent years due to its potential therapeutic applications in various diseases. It is a small molecule inhibitor that targets specific enzymes and proteins in the body, leading to changes in biochemical and physiological processes.
Mecanismo De Acción
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide works by inhibiting specific enzymes and proteins in the body, leading to changes in biochemical and physiological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. By inhibiting COX-2, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide are diverse and depend on the specific target of the compound. Some of the reported effects include:
- Reduction of inflammation
- Inhibition of cancer cell growth
- Inhibition of viral replication
- Modulation of immune system function
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has several advantages and limitations for use in lab experiments. Advantages include:
- Specificity: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide targets specific enzymes and proteins, allowing for precise modulation of biochemical and physiological processes.
- Versatility: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has been shown to have a wide range of therapeutic applications, making it a valuable tool for studying various diseases.
- Low toxicity: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
Limitations include:
- Complexity: The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is a complex process that requires specialized equipment and expertise in organic chemistry.
- Cost: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is a relatively expensive compound, which may limit its use in certain experiments.
- Limited availability: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is not widely available, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide, including:
- Further elucidation of the compound's mechanism of action: More research is needed to fully understand how N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide interacts with specific enzymes and proteins in the body.
- Development of new therapeutic applications: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has already shown promise as a therapeutic agent for various diseases, but more research is needed to explore its potential in other areas.
- Optimization of synthesis methods: The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is a complex process that could potentially be optimized to reduce costs and increase availability.
- Development of analogs: Analog compounds of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide could potentially have improved therapeutic properties or reduced toxicity.
Métodos De Síntesis
The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide involves several steps, including the preparation of starting materials, reaction with reagents, and purification of the final product. The exact details of the synthesis method are beyond the scope of this paper, but it should be noted that the process requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has been the subject of several scientific studies, primarily focused on its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-15-11-12-20(16(2)13-15)23(27(3,25)26)14-21(24)22-19-10-6-8-17-7-4-5-9-18(17)19/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTNLUPHZMPIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5815624.png)
![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)
![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)


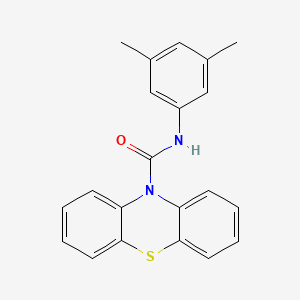

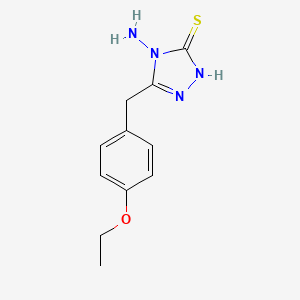
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)
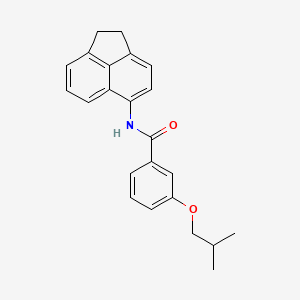
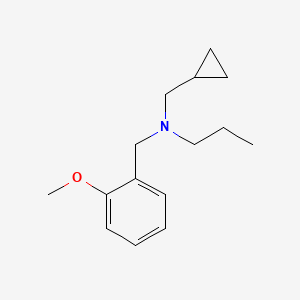
![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)